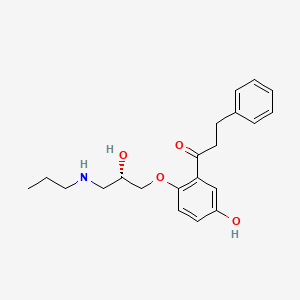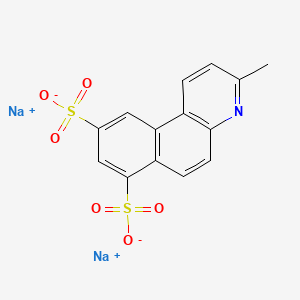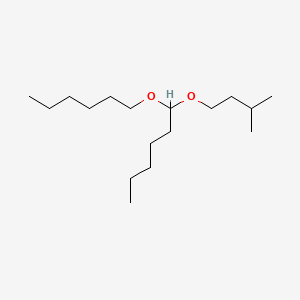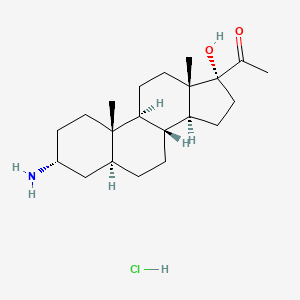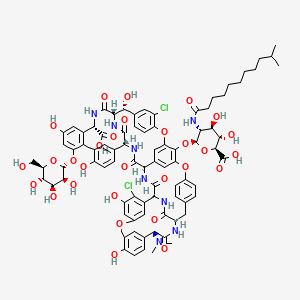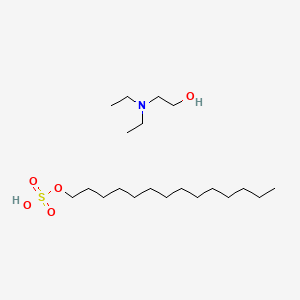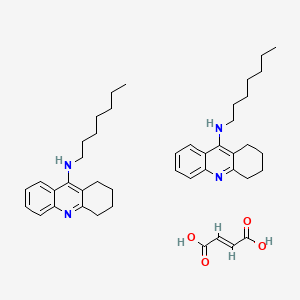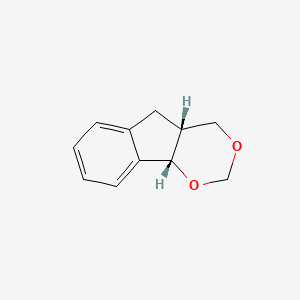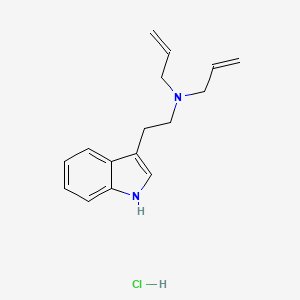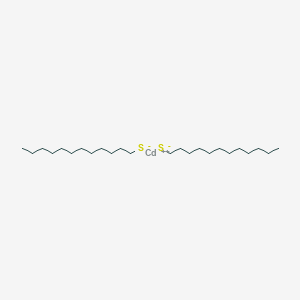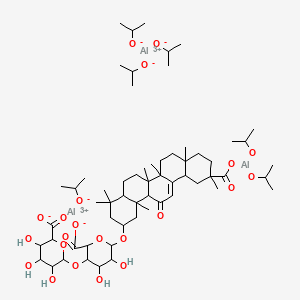
Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid is a complex compound derived from the combination of tri(diisopropoxy)aluminum and beta-glycyrrhizic acidThis compound is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and hepatoprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid involves the reaction of beta-glycyrrhizic acid with tri(diisopropoxy)aluminum under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours to ensure complete formation of the salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new analogs.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various glycyrrhizic acid derivatives, which may have different pharmacological properties. For example, oxidation can lead to the formation of glycyrrhetinic acid, a compound with potent anti-inflammatory effects .
Applications De Recherche Scientifique
Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid has numerous scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various glycyrrhizic acid derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential in treating inflammatory diseases, viral infections, and liver disorders.
Industry: The compound is used in the formulation of pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and immune responses. For example, it inhibits the translocation of nuclear factor-kappa B (NF-κB) and suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyrrhizic acid: The parent compound, known for its anti-inflammatory and antiviral properties.
Glycyrrhetinic acid: A derivative of glycyrrhizic acid with enhanced anti-inflammatory effects.
Ammonium glycyrrhizinate: Another salt form of glycyrrhizic acid used in various therapeutic applications.
Uniqueness
Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid is unique due to its combination of aluminum and glycyrrhizic acid, which may result in distinct pharmacological properties. The presence of aluminum can enhance the stability and bioavailability of the compound, making it a promising candidate for further research and development .
Propriétés
Numéro CAS |
134771-73-6 |
|---|---|
Formule moléculaire |
C60H101Al3O22 |
Poids moléculaire |
1255.4 g/mol |
Nom IUPAC |
dialuminum;6-[2-carboxylato-6-[[11-di(propan-2-yloxy)alumanyloxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;propan-2-olate |
InChI |
InChI=1S/C42H62O16.6C3H7O.3Al/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;6*1-3(2)4;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);6*3H,1-2H3;;;/q;6*-1;3*+3/p-3 |
Clé InChI |
AXFSDBDRZPAKJZ-UHFFFAOYSA-K |
SMILES canonique |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)O[Al](OC(C)C)OC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(CC5(C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C)C)C2C1)C)C)C.[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

